![molecular formula C17H18FN5OS B2470127 N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893910-76-4](/img/structure/B2470127.png)
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a nitrogen-containing heterocyclic compound . Pyrazolo[3,4-d]pyrimidines have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Scientific Research Applications
Antitumor Activity
Quinazoline derivatives have garnered attention for their antitumor potential. The synthesized compound has been tested against the MKN45 cell line and shows significant inhibitory activity. Notably, two of the compounds exhibit even higher inhibitory activity than Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a positive control . Further exploration of its mechanism of action and potential clinical applications is warranted.
Anti-HIV Activity
While not directly related to the compound , other quinazoline derivatives have demonstrated anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against both HIV-1 and HIV-2 strains. These compounds could be relevant in the context of antiviral drug development .
Coordination Chemistry
The crystal structure of a complex involving a terphenyl-based ligand (including the compound ) coordinated to a samarium (Sm) ion has been studied. The ligand adopts a fan-like configuration, interacting with three bidentate NO₃⁻ anions. While this study focuses on coordination chemistry, it highlights the compound’s potential in this field .
Mechanism of Action
properties
IUPAC Name |
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPXCOQVYVLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide |
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